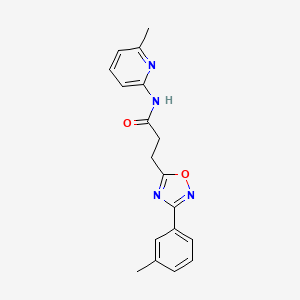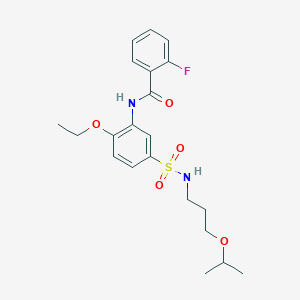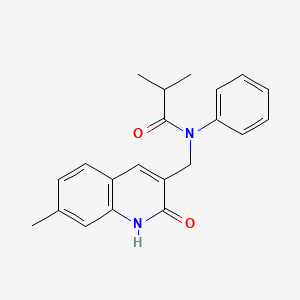
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HAMI 3379, is a synthetic compound that has recently gained attention for its potential use in scientific research.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 inhibits the activity of PTP1B by binding to its active site and preventing it from dephosphorylating insulin receptor substrate 1 (IRS1), a key protein in insulin signaling. This leads to an increase in insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the activity of several other enzymes, including protein tyrosine phosphatase α (PTPα) and protein tyrosine phosphatase ε (PTPε). It has also been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 in lab experiments is its specificity for PTP1B, which allows for more targeted studies of insulin signaling. However, its effects on other enzymes and cellular processes must also be taken into account. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is complex and time-consuming, which could limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379. One area of interest is its potential as a treatment for diabetes and obesity, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its effects on cancer cells and its potential as a chemotherapy agent. Finally, the development of more efficient synthesis methods could make N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 more widely available for research purposes.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is a synthetic compound with potential for use in scientific research as a tool to study various biological processes. Its specificity for PTP1B makes it a valuable tool for studying insulin signaling, and its effects on other enzymes and cellular processes warrant further investigation. While its synthesis is complex and time-consuming, its potential for use in the development of new treatments for diabetes, obesity, and cancer make it an important area of research for the future.
Métodos De Síntesis
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is synthesized through a multi-step process, starting with the reaction of 2-hydroxy-7-methylquinoline with paraformaldehyde to form the intermediate 2-(hydroxymethyl)-7-methylquinoline. This intermediate is then reacted with N-phenylisobutyramide in the presence of a catalyst to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has shown potential for use in scientific research as a tool to study various biological processes. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, which could lead to the development of new treatments for diabetes and obesity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapy agent.
Propiedades
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-10-9-15(3)11-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQHINRBSVYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

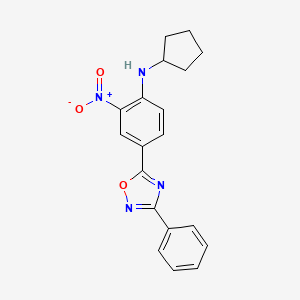

![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)
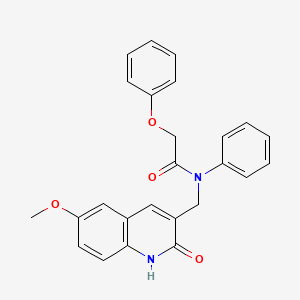
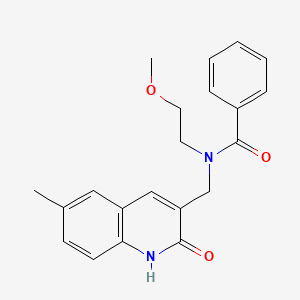
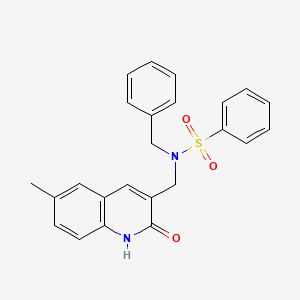
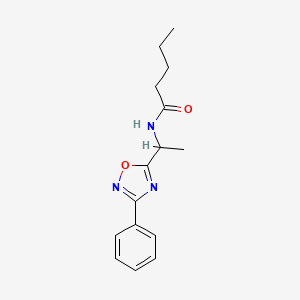

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)
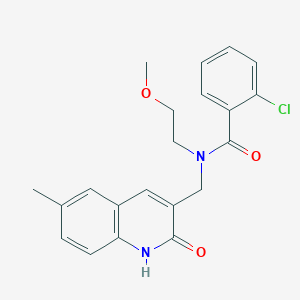
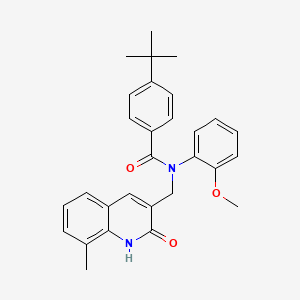
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
